1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane

説明

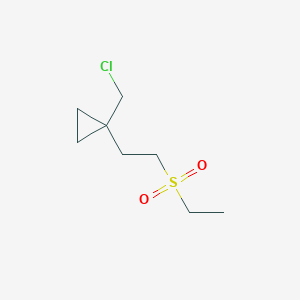

1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is a cyclopropane derivative featuring a chloromethyl group (-CH2Cl) and a 2-(ethylsulfonyl)ethyl substituent. The cyclopropane ring, a strained three-membered carbon framework, imparts unique reactivity and structural rigidity.

特性

分子式 |

C8H15ClO2S |

|---|---|

分子量 |

210.72 g/mol |

IUPAC名 |

1-(chloromethyl)-1-(2-ethylsulfonylethyl)cyclopropane |

InChI |

InChI=1S/C8H15ClO2S/c1-2-12(10,11)6-5-8(7-9)3-4-8/h2-7H2,1H3 |

InChIキー |

NAPQEGDIQMOYIO-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)CCC1(CC1)CCl |

製品の起源 |

United States |

準備方法

Cyclopropane Ring Formation via Ring-Closure Reactions

One common approach to cyclopropane derivatives involves ring-closure of organic dihalides under reductive conditions. For example, the preparation of 1,1-cyclopropane dimethanol, a related cyclopropane intermediate, is achieved by reacting organic dihalides with a reducing agent in an alcohol solvent under controlled temperature and atmosphere. This method yields high purity (>98%) and high yield (>90%) products through a simple and safe process.

- Typical conditions : Organic dihalide + reducing agent (e.g., zinc powder) in ethanol solvent, refluxing at ~100 °C under nitrogen atmosphere.

- Work-up : Introduction of ammonia for solid-liquid separation, filtration, and distillation to isolate the cyclopropane intermediate.

This step is crucial as it forms the cyclopropane core that can be further functionalized.

Introduction of Chloromethyl Group

The chloromethyl group can be introduced via chlorination of a hydroxymethyl precursor or by substitution reactions on suitable leaving groups attached to the cyclopropane ring.

Introduction and Oxidation to Ethylsulfonyl Group

The ethylsulfonyl substituent is generally introduced by oxidation of the corresponding ethylsulfanyl (thioether) group attached to the cyclopropane ring.

- Starting from 1-(chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane, oxidation with suitable oxidants (e.g., m-chloroperbenzoic acid or hydrogen peroxide under acidic conditions) converts the sulfanyl group to the sulfonyl group.

- This two-step process (alkylation followed by oxidation) allows for better control over the sulfonyl functionality.

Alternative Synthetic Routes

- Alkylation of cyclopropane derivatives : Alkylation reactions using halogenated ethylsulfonyl precursors can directly install the ethylsulfonyl substituent onto the cyclopropane ring.

- Ring-opening and substitution of cyclic sulfites : Cyclopropane dimethanol cyclic sulfite intermediates can be ring-opened with potassium thioacetate, followed by sulfonic acid esterification and further substitution to yield sulfonyl-substituted cyclopropanes.

Representative Reaction Conditions and Yields

Research Discoveries and Optimization Insights

- The use of zinc powder as a reducing agent in ring-closure reactions provides a cost-effective and safe method with high yield and purity for cyclopropane intermediates.

- Phase-transfer catalysts such as polyoxyethylene glycol (PEG 400) have been employed in related cyclopropane syntheses to improve alkylation efficiency, though their use in this compound’s synthesis is less documented.

- The oxidation step from sulfanyl to sulfonyl groups is critical; mild oxidants and controlled conditions prevent overoxidation or ring-opening side reactions.

- Reaction temperature control, solvent choice (e.g., ethanol, tetrahydrofuran), and inert atmosphere are essential parameters to optimize yield and selectivity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can produce sulfoxides or sulfones.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Exploration as a precursor for pharmaceutical agents.

Industry: Use in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane exerts its effects involves its interaction with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethylsulfonyl group can influence the compound’s reactivity and solubility.

類似化合物との比較

Structural and Functional Group Analysis

The table below summarizes key structural features of 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane and related compounds:

Physicochemical Properties

- Polarity: The ethylsulfonyl group in the target compound increases polarity compared to non-sulfonated analogs (e.g., tetramethyl derivatives in ). This may improve aqueous solubility, critical for biological applications.

- Steric Effects : Bulky groups (e.g., tetramethyl in ) reduce conformational flexibility, whereas smaller substituents (e.g., hydroxymethyl in ) enhance accessibility for further functionalization.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, insights can be extrapolated:

- Synthesis Challenges : Cyclopropanation methods (e.g., Cu-catalyzed reactions in ) may apply, but steric hindrance from substituents could complicate ring formation.

生物活性

1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane is a chemical compound characterized by its unique structural features, including a chloromethyl group and an ethylsulfonyl group attached to a cyclopropane ring. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, although specific biological activity data remains limited.

- Molecular Formula : CHClOS

- Molecular Weight : 178.72 g/mol

The presence of the chloromethyl group indicates a propensity for nucleophilic substitution reactions, while the ethylsulfonyl group may enhance interactions with biological systems, suggesting potential pharmacological effects.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar structures have demonstrated various biological properties. Notably, compounds featuring chloromethyl and sulfonyl groups often exhibit antimicrobial , pesticidal , and anti-inflammatory activities.

Potential Biological Activities

- Antimicrobial Activity : The structural components suggest the potential for significant antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

- Pesticidal Activity : The reactivity of the chloromethyl group may contribute to pesticidal effects, making it a candidate for agricultural applications.

- Pharmacological Effects : The ethylsulfonyl group could enhance the compound's interaction with biological receptors or enzymes, leading to notable pharmacological activities.

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Features | Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-1-ethylcyclopropane | Lacks ethylsulfonyl group | Limited data; potential antimicrobial |

| Cyclopropane, 2-chloro-1-ethyl-1-methyl | Different substitution pattern | Antimicrobial properties reported |

| Ethylsulfonyl cyclopropane derivatives | Varies; sulfonyl instead of sulfanyl | Notable antimicrobial and anti-inflammatory effects |

Case Studies and Research Findings

Research on related compounds has highlighted their biological activities:

- Antimicrobial Studies : Compounds similar to this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth. These studies suggest that the unique combination of functional groups in this compound may yield similar results.

- Pesticidal Applications : Investigations into chlorinated cyclopropanes indicate that they can act as effective pesticides due to their ability to disrupt cellular processes in target organisms.

Q & A

Q. What are the optimal synthetic routes for 1-(Chloromethyl)-1-(2-(ethylsulfonyl)ethyl)cyclopropane, and how can reaction efficiency be maximized?

The synthesis typically involves cyclopropanation via [2+1] cycloaddition. For example, phase-transfer catalysis (e.g., benzyltriethylammonium bromide) in chloroform with aqueous NaOH enhances reactivity. Reaction progress is monitored via TLC (hexane/EtOAc 4:1, Rf ~0.5). Purification by column chromatography on silica gel yields high-purity product .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should researchers observe?

Key techniques include:

- ¹H NMR : Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm). The chloromethyl group resonates as a triplet (~δ 3.7 ppm) due to coupling with adjacent protons.

- FTIR : The sulfonyl (SO₂) group shows asymmetric and symmetric stretches at ~1350–1300 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula .

Q. How should researchers handle and store this compound to prevent degradation?

Store under inert gas (N₂/Ar) at –20°C in amber glassware to avoid light-induced decomposition. Avoid exposure to moisture, as hydrolysis of the chloromethyl group occurs in acidic/alkaline conditions .

Q. What are the common side products during synthesis, and how can they be minimized?

Dimerization via elimination (forming alkenes) is a major side reaction. Using controlled base concentration (e.g., 50% NaOH) and maintaining temperatures below 25°C reduces byproduct formation. GC-MS analysis identifies impurities, which are removed via gradient elution chromatography .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The ethylsulfonyl group is a strong electron-withdrawing substituent, activating the chloromethyl moiety for SN2 reactions. Kinetic studies using ¹H NMR (tracking chloride release) show accelerated reactivity in polar aprotic solvents (e.g., DMF). Computational electrostatic potential maps (DFT) further illustrate charge distribution at reactive sites .

Q. What strategies resolve structural ambiguities arising from stereoisomerism in cyclopropane derivatives?

Q. What computational methods predict the compound’s stability and reactivity in novel reaction environments?

Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states for ring-opening reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) assess solvation effects on reaction pathways. Activation strain analysis identifies steric constraints .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics to enzymes (e.g., KD values for sulfotransferases).

- In Vitro Enzyme Inhibition Assays : Quantify IC50 using fluorogenic substrates.

- Molecular Docking : Predicts binding modes to active sites (e.g., AutoDock Vina) .

Methodological Notes

- Experimental Design : Use controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents) to mitigate side reactions.

- Data Contradiction Analysis : Conflicting NMR signals (e.g., overlapping peaks) are resolved via 2D techniques (COSY, HSQC) or high-field instruments (≥500 MHz) .

- Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。